

Preparing and Utilizing FR900359: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: FR900359

Cat. No.: B15615686

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Abstract

FR900359 is a potent and selective inhibitor of the Gq/11/14 family of G proteins, making it an invaluable tool for researchers studying Gq-mediated signaling pathways in various physiological and pathological contexts.^{[1][2][3]} This cyclic depsipeptide, originally isolated from the plant *Ardisia crenata*, acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.^{[4][5][6]} These application notes provide detailed protocols for the preparation of **FR900359** stock solutions and their application in in vitro experiments, ensuring reproducible and accurate results for researchers in drug development and cell biology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **FR900359** is crucial for its effective use in experimental settings.

Property	Value	Reference
Molecular Formula	C49H75N7O15	[6][7][8]
Molecular Weight	1002.2 g/mol	[7][8][9]
Appearance	Crystalline solid	[7]
Purity	≥95%	[7][8]
Solubility	Soluble in Chloroform and DMSO. Water solubility is 189 µM.	[5][7][10]
Storage (Solid)	-20°C for ≥ 2 years	[7][8]
Storage (DMSO Stock)	1 mM stock at 4°C for extended periods	[5]
Stability	High stability in simulated gastric fluid (pH 1) and mildly alkaline solutions (pH 9).[5][10] [11] Some degradation observed under strongly alkaline conditions (pH 11).[5] [10][11]	

Preparation of FR900359 Stock Solutions

Accurate preparation of stock solutions is the first step towards reliable experimental outcomes. The following protocol outlines the preparation of a 1 mM DMSO stock solution.

Materials:

- **FR900359** crystalline solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated precision balance

- Vortex mixer

Protocol:

- **Equilibration:** Allow the vial of **FR900359** crystalline solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- **Weighing:** In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of **FR900359** powder using a calibrated precision balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 1.0022 mg of **FR900359**.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed **FR900359**. For a 1 mM stock solution, add 1 mL of DMSO per 1.0022 mg of **FR900359**.
- **Solubilization:** Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) can aid in dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage. For shorter periods, a 1 mM DMSO stock can be stored at 4°C.^[5]

Experimental Protocols: Working Concentrations

The optimal working concentration of **FR900359** will vary depending on the cell type, assay system, and experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Inhibition of Gq-Mediated Signaling in Cell Culture

This protocol provides a general guideline for treating cultured cells with **FR900359** to inhibit Gq-mediated signaling pathways, such as the activation of phospholipase C (PLC) and subsequent calcium mobilization.

Materials:

- Cultured cells expressing the Gq-coupled receptor of interest

- Complete cell culture medium
- **FR900359** stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

Protocol:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- **Preparation of Working Solutions:** On the day of the experiment, dilute the 1 mM **FR900359** stock solution in complete cell culture medium to the desired final concentrations. A typical starting range for dose-response experiments is 0.1 nM to 1 μ M.^{[12][13]} It is crucial to prepare a vehicle control (e.g., 0.1% DMSO in medium) to account for any solvent effects.
- **Cell Treatment:** Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of **FR900359** or the vehicle control to the respective wells.
- **Incubation:** Incubate the cells for the desired period. The pre-incubation time with **FR900359** before stimulating the receptor can vary, but a period of 30 minutes to 2 hours is often sufficient.
- **Assay:** Following incubation, proceed with your specific assay to measure the downstream effects of Gq signaling inhibition (e.g., calcium imaging, inositol phosphate accumulation, or ERK phosphorylation).

Summary of Working Concentrations from Literature

Assay Type	Cell Line(s)	Working Concentration Range	Reference
Inositol Monophosphate (IP1) Accumulation	HEK293	100 nM	[1]
Calcium Mobilization	Various	100 nM - 1 μ M	[1]
Cell Proliferation and Migration	B16 Melanoma	1 μ M	[7][8]
GTPyS Binding Assay	Purified G α q	0.1 nM - 1 μ M	[12]
YAP Localization	Uveal Melanoma Cells	0.1 nM - 100 nM	[12]
Colony Formation in 3D Culture	OMM1.3	100 nM	[12]

Visualization of the FR900359 Mechanism of Action

The following diagram illustrates the canonical Gq signaling pathway and the inhibitory action of **FR900359**.

Caption: **FR900359** inhibits Gq signaling by preventing GDP release from G α q.

Conclusion

FR900359 is a critical tool for dissecting Gq-dependent signaling. Adherence to the protocols outlined in these application notes will facilitate the generation of high-quality, reproducible data. Researchers should always perform appropriate controls and optimize concentrations for their specific experimental systems.

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